molecular formula C17H16O3 B1292286 3-Acetoxy-2',6'-dimethylbenzophenone CAS No. 890099-14-6

3-Acetoxy-2',6'-dimethylbenzophenone

Cat. No.: B1292286
CAS No.: 890099-14-6
M. Wt: 268.31 g/mol
InChI Key: ZFPBUHFWEAMTSS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-2’,6’-dimethylbenzophenone typically involves the acetylation of 2’,6’-dimethylbenzophenone. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid . The reaction conditions usually include heating the mixture to a specific temperature to facilitate the acetylation process.

Industrial Production Methods: In industrial settings, the production of 3-Acetoxy-2’,6’-dimethylbenzophenone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxy-2’,6’-dimethylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Acetoxy-4’,6’-dimethylbenzophenone
  • 4-Acetoxy-2’,6’-dimethylbenzophenone
  • 3-Hydroxy-2’,6’-dimethylbenzophenone

Comparison: 3-Acetoxy-2’,6’-dimethylbenzophenone is unique due to the specific positioning of the acetoxy group and the methyl groups on the benzophenone core. This structural arrangement influences its reactivity and interaction with other molecules, making it distinct from its analogs .

Properties

IUPAC Name

[3-(2,6-dimethylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-11-6-4-7-12(2)16(11)17(19)14-8-5-9-15(10-14)20-13(3)18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPBUHFWEAMTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC(=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641680
Record name 3-(2,6-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-14-6
Record name [3-(Acetyloxy)phenyl](2,6-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,6-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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